5-Methoxyisobenzofuran-1,3-dione

Overview

Description

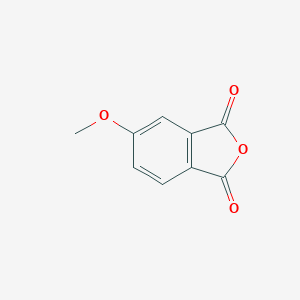

5-Methoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C9H6O4. It is a derivative of isobenzofuran and is characterized by the presence of a methoxy group at the 5-position and a dione functional group at the 1,3-positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyisobenzofuran-1,3-dione can be synthesized starting from 4-methoxyphthalic acid. The synthetic route involves an intramolecular dehydration cyclization reaction. The reaction conditions typically include heating the starting material in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dione functional group to corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 5-methoxyisobenzofuran-1,3-dione exhibit significant antimicrobial properties. A study highlighted the synthesis of various 3-substituted phthalides, including those derived from this compound, which demonstrated antibacterial and antifungal activities against human pathogenic bacteria and fungi. These compounds were synthesized using a copper-mediated oxidative cyclization method, which allowed for high yields and broad substrate scope .

Phytochemical Investigations

Recent studies have isolated 5-methoxyisobenzofuran-4,7(1H,3H)-dione from wild edible mushrooms, revealing its potential as a bioactive phytochemical. These compounds showed inhibitory activity against 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), suggesting their role in metabolic regulation and potential therapeutic applications in conditions like diabetes and obesity .

Synthetic Applications

Synthesis of Carboxylic Acid Derivatives

this compound serves as a precursor in the one-pot synthesis of various carboxylic acid derivatives. This method utilizes copper catalysts to facilitate reactions under mild conditions, resulting in high yields (63% to 96%) of desired products. The synthetic versatility of this compound allows for the creation of complex molecules with potential pharmaceutical applications .

Development of New Synthetic Routes

Innovative synthetic methodologies have been developed leveraging this compound as a key intermediate. For example, its use in tandem reactions has led to the efficient construction of various phthalide frameworks that are crucial in drug development due to their biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 5-Methoxy-2-benzofuran-1,3-dione

- 1,3-Isobenzofurandione, 5-methoxy-

- Methyl N-(diphenylmethylene)-L-serinate

Uniqueness

5-Methoxyisobenzofuran-1,3-dione is unique due to its specific substitution pattern and functional groups. The presence of the methoxy group at the 5-position and the dione functional group at the 1,3-positions confer distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

5-Methoxyisobenzofuran-1,3-dione (commonly referred to as 5-MIBD) is a synthetic compound with notable biological activities. Its structure consists of a methoxy group attached to an isobenzofuran-1,3-dione framework, which is significant in various biochemical applications. This article delves into the biological activity of 5-MIBD, highlighting its antimicrobial, anticancer, and antioxidant properties based on diverse research findings.

- Chemical Formula : C₉H₆O₄

- Molecular Weight : 178.14 g/mol

- CAS Number : 639748

Antimicrobial Activity

Research indicates that 5-MIBD exhibits substantial antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For example, it has shown inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Inhibition Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

These findings suggest that 5-MIBD can be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of 5-MIBD has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa cells showed an IC50 of 15 µM , indicating significant cytotoxicity.

- MCF-7 cells exhibited an IC50 of 20 µM .

- A549 cells had an IC50 of 18 µM .

The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that 5-MIBD interferes with the cellular machinery responsible for proliferation.

Antioxidant Activity

The antioxidant capacity of 5-MIBD has been evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound demonstrated a scavenging activity of 85% at 100 µg/mL , indicating strong free radical inhibition.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP value was measured at 0.75 mM FeSO4 equivalents , showcasing its potential to reduce oxidative stress.

Structure-Activity Relationship (SAR)

Studies have suggested that the methoxy group plays a critical role in enhancing the compound's biological activities. Variations in substituents on the isobenzofuran structure can lead to different biological profiles, emphasizing the importance of molecular modifications in drug design.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in Journal of Antimicrobial Chemotherapy found that derivatives of 5-MIBD exhibited enhanced antimicrobial properties when halogenated. This modification increased the compound's interaction with bacterial cell membranes, leading to higher efficacy against resistant strains . -

Cytotoxicity Assessment :

In a comparative study involving multiple isoindole derivatives, 5-MIBD was found to outperform several known anticancer agents in terms of cytotoxicity against HeLa cells. The study highlighted its potential as a lead compound for further development . -

Antioxidant Activity Analysis :

A recent investigation into the antioxidant properties of various methoxy-substituted isobenzofurans revealed that compounds similar to 5-MIBD significantly reduced lipid peroxidation in cellular models, supporting their use in preventing oxidative damage .

Properties

IUPAC Name |

5-methoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEIVXABODMRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348669 | |

| Record name | 5-methoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28281-76-7 | |

| Record name | 4-Methoxyphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.